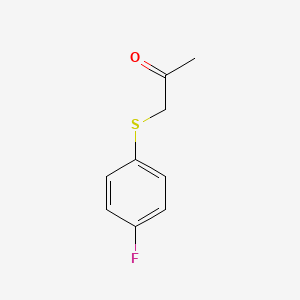

(4-Fluorophenylthio)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQBSVPZYELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372098 | |

| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-13-0 | |

| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluorophenylthio)propan-2-one synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in various chemical research and development applications. This document outlines a probable synthetic protocol, expected physicochemical properties, and detailed spectroscopic analysis.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₉FOS. Its structural properties and other key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-((4-fluorophenyl)thio)propan-2-one |

| Molecular Formula | C₉H₉FOS |

| Molecular Weight | 184.23 g/mol |

| CAS Number | 2968-13-0[1] |

| Boiling Point | 100-103°C at 1 torr[1] |

| Appearance | Expected to be a liquid |

| Hazard | Irritant[1] |

Synthesis

The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone. This S-alkylation reaction is a common and effective method for the formation of thioethers.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on standard S-alkylation of thiophenols.

Materials:

-

4-Fluorothiophenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluorothiophenol (1.0 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.

Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), -S-CH₂ -C=O (singlet, ~3.7 ppm), -C(=O)-CH₃ (singlet, ~2.3 ppm) |

| ¹³C NMR | C =O (~205 ppm), Aromatic C -F (~162 ppm, doublet), Aromatic C -S (~130 ppm), Aromatic C -H (~134 and 116 ppm, doublets), -S-C H₂- (~45 ppm), -C H₃ (~27 ppm) |

| FT-IR (cm⁻¹) | C=O stretch (~1715 cm⁻¹), C-F stretch (~1230 cm⁻¹), C-S stretch (~700-600 cm⁻¹) |

| Mass Spec (m/z) | Molecular ion [M]⁺ at 184, fragments corresponding to loss of acetyl group and scission of the thioether bond. |

Detailed Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. Samples would be prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be collected in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane) would be injected into the GC. The mass spectrometer would be operated in EI mode at 70 eV.

Workflow Diagrams

General Experimental Workflow

Caption: Overall workflow for synthesis and characterization.

Spectroscopic Analysis Logic

Caption: Logical flow of spectroscopic data analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenylthio)propan-2-one, a thioether derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs, including a fluorinated phenyl ring and a ketone group, are of significant interest in the design of novel bioactive compounds and functional materials. The presence of the fluorine atom can modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in further research and development.

| Property | Value | Reference |

| CAS Number | 2968-13-0 | [1] |

| Molecular Formula | C₉H₉FOS | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 100-103 °C at 1 torr | |

| Hazard | Irritant | [2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone.

Materials:

-

4-Fluorothiophenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing anhydrous acetone, add 4-fluorothiophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

-

To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Characterization Protocols

-

¹H and ¹³C NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm relative to the solvent peak.

-

IR spectra can be recorded on a Fourier-Transform Infrared (FTIR) spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for liquid samples.

-

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

-

Mass spectra can be obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and their mass-to-charge ratio is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and associated signaling pathways of this compound. However, the structural components of the molecule suggest potential areas for investigation. Thioether-containing compounds are known to exhibit a wide range of biological activities.[3][4][5] The ketone functionality can also be a key pharmacophore in various enzyme inhibitors.[6]

Given the absence of specific data for this compound, a logical next step for researchers would be to screen this compound against various biological targets to elucidate its potential therapeutic applications. A general workflow for such a biological evaluation is presented below.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical compound with potential applications in various scientific domains. This guide has provided the available physicochemical data and outlined detailed experimental protocols for its synthesis and characterization. While specific biological data is currently unavailable, the provided workflows offer a roadmap for future research into the properties and potential applications of this and similar molecules. Further experimental work is necessary to fully elucidate its physicochemical profile and to explore its biological activity.

References

- 1. 1-((4-Fluorophenyl)thio)propan-2-one | 2968-13-0 [sigmaaldrich.com]

- 2. 2968-13-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of -ketovinyl thioether type thiamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Fluorinated Aryl Thioethers: A Technical Guide

Introduction

Fluorinated aryl thioethers are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into aryl thioether scaffolds can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability.[1] This has led to their use in a variety of pharmaceuticals and advanced materials. Consequently, the development of efficient and versatile synthetic methods for accessing these valuable compounds is an area of active research. This guide provides an in-depth overview of modern and novel synthetic strategies for the preparation of fluorinated aryl thioethers, with a focus on transition-metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and photoredox catalysis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-sulfur (C–S) bonds.[2][3][4] Palladium, nickel, and copper-based catalytic systems are widely employed for the coupling of fluorinated aryl halides or pseudohalides with a variety of thiolating agents. These methods are often characterized by their high efficiency, broad substrate scope, and excellent functional group tolerance.[2]

Data Presentation: Comparison of Catalytic Systems

The choice of metal, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions. The following table summarizes representative catalytic systems for the synthesis of fluorinated aryl thioethers.

| Catalyst/Ligand | Fluoroaryl Partner | Thiol Source | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ / Xantphos | 4-Fluoronitrobenzene | Thiophenol | Cs₂CO₃ | Toluene | 110 | 95 |

| Ni(ClO₄)₂·6H₂O / L1 | 1-Bromo-4-(trifluoromethyl)benzene | Thiosulfonate | Mn | DMF | 50 | 88[1] |

| CuI / Phenanthroline | 1-Iodo-2,4-difluorobenzene | Sodium thiomethoxide | N/A | DMSO | 120 | 92 |

| Pd₂(dba)₃ / BrettPhos | 2-Bromo-5-fluoropyridine | 4-Methoxythiophenol | NaOtBu | Dioxane | 100 | 90 |

| NiCl₂(dppe) | 4-Chlorobenzotrifluoride | Potassium thioacetate | K₃PO₄ | DMAc | 130 | 85 |

This table presents illustrative data compiled from typical findings in the chemical literature.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the palladium-catalyzed C–S cross-coupling of a fluorinated aryl bromide with a thiol.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Xantphos (4 mol%)

-

4-Fluorobromobenzene (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add 4-fluorobromobenzene (175 mg, 1.0 mmol) followed by thiophenol (132 mg, 1.2 mmol).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl thioether.

Visualization: Catalytic Cycle Workflow

The following diagram illustrates the key steps in a typical palladium-catalyzed C-S cross-coupling cycle.

Caption: Generalized workflow of a Pd-catalyzed C-S coupling cycle.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6] In the context of fluorinated arenes, the high electronegativity of fluorine can activate the ring towards nucleophilic attack, making fluoride a surprisingly effective leaving group in these reactions.[5][7] Recent advancements have focused on expanding the scope of SNAr reactions to less activated substrates through the use of strong bases, specific solvent systems, or organocatalysis.[8]

Data Presentation: SNAr Reaction Scope

The following table showcases the versatility of the SNAr reaction for synthesizing various fluorinated aryl thioethers.

| Fluoroarene | Nucleophile | Conditions | Yield (%) |

| Hexafluorobenzene | Sodium thiophenoxide | DMF, 25 °C, 1h | 98 |

| 2,4-Dinitrofluorobenzene | Cysteine | NaHCO₃, H₂O/EtOH, 25 °C, 2h | 95 |

| Pentafluoropyridine | 4-Chlorothiophenol | K₂CO₃, Acetone, 60 °C, 4h | 93 |

| 4-Nitrofluorobenzene | Sodium tert-butylthiolate | THF, 0 °C, 30 min | 96 |

| 1,3,5-Trifluoro-2,4,6-trinitrobenzene | Ethanethiol | Et₃N, CH₂Cl₂, 25 °C, 1h | 99 |

This table presents illustrative data compiled from typical findings in the chemical literature.

Experimental Protocol: SNAr Synthesis

This protocol provides a general method for the SNAr reaction between an activated fluoroarene and a thiol.

Materials:

-

Pentafluoropyridine (1.0 mmol)

-

4-Chlorothiophenol (1.1 mmol)

-

Potassium carbonate (K₂CO₃, 1.5 mmol)

-

Anhydrous acetone (10 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentafluoropyridine (169 mg, 1.0 mmol), 4-chlorothiophenol (160 mg, 1.1 mmol), and potassium carbonate (207 mg, 1.5 mmol).

-

Add anhydrous acetone (10 mL) to the flask.

-

Heat the mixture to reflux (approximately 60 °C) and stir for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by flash chromatography to yield the desired thioether.

Visualization: SNAr Mechanism Pathway

The diagram below outlines the stepwise addition-elimination mechanism of an SNAr reaction, proceeding through a resonance-stabilized Meisenheimer complex.[6]

Caption: The addition-elimination pathway of SNAr reactions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green technology in organic synthesis.[9] It enables the generation of radical intermediates under exceptionally mild conditions, opening up new pathways for C–S bond formation that are often complementary to traditional methods.[10] For the synthesis of fluorinated aryl thioethers, photoredox methods can utilize a broad range of substrates, often with high functional group tolerance.

Data Presentation: Photoredox-Mediated Thiolation

This table provides examples of photoredox-catalyzed synthesis of fluorinated aryl thioethers, highlighting the mild conditions.

| Fluoroaryl Source | Thiol Source | Photocatalyst | Light Source | Yield (%) |

| 4-Fluoro-iodobenzene | Thiophenol | Ru(bpy)₃Cl₂ | Blue LED | 89 |

| Aryl Diazonium Salt | Disulfide | Eosin Y | Green LED | 85 |

| 1-(trifluoromethyl)-4-iodobenzene | Thiosulfonate | Ir(ppy)₃ | Blue LED | 91 |

| N-(Acyloxy)phthalimide | Thiol | fac-Ir(ppy)₃ | 40W Bulb | 82 |

| Thianthrenium Salt | Thiol | Ru(bpy)₃(PF₆)₂ | Blue LED | 78[9] |

This table presents illustrative data compiled from typical findings in the chemical literature.

Experimental Protocol: Photoredox Synthesis

This protocol outlines a general procedure for the visible-light-mediated synthesis of a fluorinated aryl thioether.

Materials:

-

4-Iodobenzotrifluoride (0.5 mmol)

-

4-Methylthiophenol (0.6 mmol)

-

fac-Ir(ppy)₃ (1 mol%)

-

Cesium carbonate (Cs₂CO₃, 1.0 mmol)

-

Degassed DMSO (2 mL)

Procedure:

-

To a 4 mL vial, add 4-iodobenzotrifluoride (136 mg, 0.5 mmol), 4-methylthiophenol (75 mg, 0.6 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).

-

Add a magnetic stir bar and degassed DMSO (2 mL).

-

Seal the vial with a cap and place it approximately 5 cm from a blue LED lamp (450 nm).

-

Irradiate the mixture with stirring at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the product.

Visualization: Photoredox Catalytic Cycle

The following diagram illustrates a general photocatalytic cycle for the generation of a sulfur radical and its subsequent reaction to form a C-S bond.

Caption: A general mechanism for photoredox-catalyzed C-S bond formation.

References

- 1. Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Derosa Lab Publishes ‘Hot Paper’ in ACIE: Electrochemical Azolation of Electron-rich Fluoroarenes: A Controlled Redox Chain Unlocks C─N Bond-forming e-SNAr | Chemistry [bu.edu]

- 9. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]

- 10. mdpi.com [mdpi.com]

(4-Fluorophenylthio)propan-2-one as a building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenylthio)propan-2-one, also known as 1-(4-fluorophenylthio)acetone, is a functionalized ketone that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, incorporating a reactive ketone, a thioether linkage, and a fluorinated aromatic ring, makes it a key precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant pharmacological interest. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in derivative molecules, making this building block particularly attractive for drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis of this compound, its key applications as a synthetic intermediate, detailed experimental protocols for its utilization, and its role in the development of biologically active molecules.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of a haloketone with the corresponding thiophenol. Specifically, the reaction of 4-fluorothiophenol with chloroacetone in the presence of a base provides the target compound in good yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard nucleophilic substitution reactions for the formation of thioethers.

-

Reagent Preparation: To a stirred solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF (dimethylformamide), add a base like potassium carbonate (1.2 eq) or sodium hydride (1.1 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiophenolate salt.

-

Nucleophilic Substitution: Add chloroacetone (1.05 eq) dropwise to the reaction mixture.

-

Reaction Completion: Allow the reaction to stir at room temperature, or gently heat to 40-50 °C, for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any inorganic salts. If DMF was used as the solvent, partition the mixture between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Heterocyclic Synthesis

This compound is an α-functionalized ketone, making it an ideal precursor for various condensation reactions to form heterocyclic rings. Its most prominent applications are in the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring system. It involves the reaction of an α-haloketone (or a ketone with a good leaving group at the alpha position, such as a thioether) with a thioamide. This compound reacts with thiourea to form 2-amino-4-((4-fluorophenylthio)methyl)thiazole derivatives, which are scaffolds of significant interest in medicinal chemistry due to their association with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4].

Caption: Reaction pathway for the Hantzsch synthesis of 2-aminothiazoles.

This protocol is adapted from the general Hantzsch thiazole synthesis procedures[5][6].

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a base, such as 5% sodium carbonate, to neutralize the hydrohalide salt formed and precipitate the product.

-

Purification: Filter the resulting solid through a Büchner funnel, wash the filter cake with water, and air-dry. The product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiazole derivative.

The following table summarizes typical data for 2-aminothiazole derivatives synthesized via the Hantzsch reaction, showcasing the versatility of this scaffold in generating compounds with diverse biological activities.

| Compound Class | R-Group on Thiazole | Biological Activity | IC₅₀ / MIC Values | Reference |

| 2-Amino-4-arylthiazoles | Phenyl | Anti-giardial | 0.39 µM | [7] |

| 2-Amino-4-(2-pyridyl)thiazoles | Substituted Phenyl (Amide) | Antimycobacterial | 0.78 µM | [3] |

| 2-Amino-4-(2-pyridyl)thiazoles | Substituted Phenyl (Amide) | Antiplasmodial | 0.1 µM | [3] |

| 2-Acetanilido-4-arylthiazoles | Phenyl | Antibacterial (E. coli) | 100 µg/mL (Zone of Inh.) | [1] |

| 2-Amino-4-phenylthiazole Peptides | Leucine | Antifungal (C. albicans) | 16 mm (Zone of Inh.) | [2] |

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes[8][9]. It involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. As a ketone, this compound is a suitable substrate for this reaction, leading to highly substituted thiophenes which are also important in materials science and medicinal chemistry[10][11].

Caption: Postulated mechanism for the Gewald aminothiophene synthesis.

This is a general protocol for the Gewald reaction which can be adapted for this compound[12].

-

Reaction Mixture: In a flask, mix this compound (1.0 eq), an activated nitrile such as ethyl cyanoacetate or malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Catalyst and Solvent: Add a solvent such as ethanol or DMF, followed by a catalytic amount of a base like morpholine or piperidine (0.1-0.2 eq).

-

Reaction Conditions: Heat the mixture to 40-60 °C and stir for 1-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.

-

Work-up: After cooling, the product may precipitate directly from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is triturated with ethanol or purified by column chromatography.

Role in Drug Discovery and Biological Activity

The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds. Thiazole derivatives, in particular, are known to possess anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of some heterocyclic compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

Caption: Inhibition of the COX-2 pathway by potential anti-inflammatory agents.

Compounds synthesized from this compound can be screened for their inhibitory activity against key targets in pathogenic or disease pathways. For example, trifluoromethyl-containing compounds have shown promising COX-2 inhibition[13]. The fluorophenylthio moiety provides a strategic point for modification to optimize binding and selectivity for such targets.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis. Its utility is most prominently demonstrated in the construction of thiazole and thiophene ring systems through the Hantzsch and Gewald reactions, respectively. The resulting heterocyclic products are important scaffolds in medicinal chemistry, serving as the basis for the development of new therapeutic agents. The detailed protocols and synthetic pathways provided in this guide offer a framework for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

CAS number and molecular structure of (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenylthio)propan-2-one, with the CAS number 2968-13-0 , is a sulfur-containing organic compound.[1][2][3][4][5] Its structure, featuring a fluorinated phenyl ring linked by a thioether to a propanone backbone, makes it an interesting candidate for various applications in chemical synthesis and potentially in drug discovery. The presence of a fluorine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, while the thioether and ketone functionalities offer versatile handles for further chemical modifications.

This technical guide provides a summary of the known properties, a plausible synthetic route, and predicted analytical data for this compound to serve as a resource for researchers.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2968-13-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉FOS | [1][3] |

| Molecular Weight | 184.23 g/mol | [1][3] |

| Boiling Point | 100-103 °C / 1 torr | [1] |

| SMILES | CC(=O)CSC1=CC=C(F)C=C1 | |

| IUPAC Name | 1-((4-fluorophenyl)thio)propan-2-one |

Molecular Structure

The 2D molecular structure of this compound is depicted below:

Synthesis

Proposed Experimental Protocol

The following is a generalized, plausible protocol for the synthesis of this compound:

Materials:

-

4-Fluorothiophenol

-

Chloroacetone

-

Potassium carbonate (or another suitable base like sodium hydroxide)

-

Acetone (or another suitable polar aprotic solvent like acetonitrile)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiophenol (1.0 equivalent) and acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Slowly add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the solid precipitate (inorganic salts) and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude product in ethyl acetate and wash it with deionized water followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

As of the last search, detailed experimental spectroscopic data for this compound is not available in the public domain. The following table provides predicted data based on the known structure and typical chemical shifts and fragmentation patterns for the functional groups present.

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~7.0-7.5 ppm (multiplet, 4H)- Methylene protons (-S-CH₂-): ~3.7 ppm (singlet, 2H)- Methyl protons (-C(O)-CH₃): ~2.2 ppm (singlet, 3H) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~205 ppm- Aromatic carbons: ~115-165 ppm (including C-F and C-S carbons)- Methylene carbon (-S-CH₂-): ~45 ppm- Methyl carbon (-C(O)-CH₃): ~30 ppm |

| IR Spectroscopy | - Strong C=O stretch: ~1715 cm⁻¹- Aromatic C=C stretches: ~1600-1450 cm⁻¹- C-F stretch: ~1230 cm⁻¹- C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 184- Fragment from cleavage of C-S bond: m/z = 127 (fluorophenylthio cation)- Fragment from McLafferty rearrangement (if applicable) or other cleavages leading to smaller fragments. |

Biological Activity and Potential Applications

Currently, there is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of this compound. However, structurally related arylthio compounds have been investigated for a variety of biological activities. For instance, some derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been evaluated for their cytotoxic effects against cancer cell lines.[6] Additionally, other sulfur-containing small molecules are known to possess a wide range of biological properties, including antibacterial, antioxidant, and anti-inflammatory activities.[7]

Given its structure, this compound could be a valuable intermediate for the synthesis of more complex molecules for biological screening. The ketone functionality can be readily modified, for example, through reduction, oxidation, or condensation reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug development could consider this compound as a scaffold for developing novel therapeutic agents.

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a likely synthetic method, and predicted analytical data to facilitate further research and development. The lack of published biological data highlights an opportunity for new investigations into the potential therapeutic applications of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2968-13-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of Fluorinated Thioether Ketones: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Pathways

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and a thioether linkage into a ketone scaffold presents a compelling avenue in medicinal chemistry. This unique combination of functional groups can profoundly influence a molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying signaling pathways associated with fluorinated thioether ketones, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Synthesis of Fluorinated Thioether Ketones

The synthesis of fluorinated thioether ketones can be approached through several strategic routes. A common and effective method involves the α-fluorination of a β-ketosulfide precursor. This approach allows for the late-stage introduction of the fluorine atom, offering flexibility in substrate scope.

General Synthetic Protocol: α-Fluorination of a β-Ketosulfide

This protocol details the synthesis of a model fluorinated thioether ketone, 2-fluoro-1-phenyl-3-(phenylthio)propan-1-one.

Step 1: Synthesis of the β-Ketosulfide Precursor (1-phenyl-3-(phenylthio)propan-1-one)

-

To a solution of acetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a strong base like lithium diisopropylamide (LDA) (1.1 eq) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add phenyl disulfide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired β-ketosulfide.

Step 2: α-Fluorination of the β-Ketosulfide

-

Dissolve the synthesized β-ketosulfide (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN).

-

Add an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) (1.1 eq), to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final fluorinated thioether ketone.

Experimental Workflow: Synthesis of a Fluorinated Thioether Ketone

Caption: General workflow for the two-step synthesis of a fluorinated thioether ketone.

Potential Biological Activities and In Vitro Evaluation

Fluorinated thioether ketones have emerged as promising candidates for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial therapies. The following sections detail standardized protocols for evaluating these activities in vitro.

Anticancer Activity

The cytotoxic effects of fluorinated thioether ketones against various cancer cell lines are a primary area of investigation.

2.1.1. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated thioether ketone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| FTK-1 | MCF-7 (Breast) | 8.5 |

| FTK-1 | A549 (Lung) | 12.3 |

| FTK-2 | HeLa (Cervical) | 5.2 |

| FTK-2 | HT-29 (Colon) | 9.8 |

Table 1: Representative Anticancer Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.

2.1.2. Apoptosis Induction: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[5]

Protocol:

-

Cell Treatment: Treat cancer cells with the fluorinated thioether ketone at its IC₅₀ concentration for 24 hours.

-

Cell Lysis: Harvest and lyse the cells to obtain a cell extract.

-

Caspase Assay: Incubate the cell lysate with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.[6]

-

Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[6]

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Anti-inflammatory Activity

The potential of fluorinated thioether ketones to modulate inflammatory responses can be assessed in macrophage cell models.

2.2.1. Nitric Oxide (NO) Production Inhibition (Griess Assay)

Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO.[7][8]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated thioether ketone for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

| Compound ID | Cell Line | LPS-induced NO Production IC₅₀ (µM) |

| FTK-1 | RAW 264.7 | 15.2 |

| FTK-2 | RAW 264.7 | 10.8 |

Table 2: Representative Anti-inflammatory Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.

Antimicrobial Activity

The efficacy of fluorinated thioether ketones against various bacterial strains can be determined using standard microbiological assays.

2.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

-

Compound Dilution: Prepare a serial dilution of the fluorinated thioether ketone in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| FTK-1 | Staphylococcus aureus | 16 |

| FTK-1 | Escherichia coli | 32 |

| FTK-2 | Staphylococcus aureus | 8 |

| FTK-2 | Escherichia coli | 16 |

Table 3: Representative Antimicrobial Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.

Signaling Pathway Modulation

Fluorinated thioether ketones may exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases.

Experimental Workflow: Western Blot Analysis of NF-κB Pathway

Caption: Workflow for assessing NF-κB pathway activation via Western blot.

Signaling Pathway Diagram: NF-κB Inhibition by a Fluorinated Thioether Ketone

References

- 1. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. atcc.org [atcc.org]

- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 10. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of (4-Fluorophenylthio)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of (4-Fluorophenylthio)propan-2-one, a key intermediate in various synthetic applications. This document details the core reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product.

Introduction

This compound, also known as 1-((4-fluorophenyl)thio)propan-2-one, is an α-arylthio ketone. This class of compounds serves as versatile building blocks in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can modulate the physicochemical and biological properties of the final products, making this particular intermediate of significant interest in drug discovery and development. This guide focuses on the most common and efficient method for its synthesis: the nucleophilic substitution of a halo-acetone with 4-fluorothiophenol.

Reaction Mechanism: Nucleophilic Substitution

The primary mechanism for the formation of this compound is the S-alkylation of 4-fluorothiophenol with an α-halo-ketone, typically chloroacetone or bromoacetone. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

The key steps of the mechanism are as follows:

-

Deprotonation of the Thiol: In the presence of a base, the weakly acidic 4-fluorothiophenol is deprotonated to form the more nucleophilic 4-fluorothiophenolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium ethoxide.

-

Nucleophilic Attack: The 4-fluorothiophenolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the halo-acetone.

-

Displacement of the Halide: The attack of the thiophenolate leads to the displacement of the halide ion (chloride or bromide) as a leaving group, forming the C-S bond and yielding the final product, this compound.

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocols

Materials:

-

4-Fluorothiophenol

-

Chloroacetone (or Bromoacetone)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Acetone (as solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

-

Base Addition: Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) to the solution and stir until the thiophenol is fully deprotonated.

-

Addition of Halo-acetone: To the resulting thiophenolate solution, add chloroacetone (1.05 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation to yield pure this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 2968-13-0 |

| Molecular Formula | C₉H₉FOS |

| Molecular Weight | 184.23 g/mol |

| Boiling Point | 100-103 °C at 1 mmHg |

Table 2: Spectroscopic Data (Predicted/Typical Ranges)

Note: Experimental spectroscopic data for this compound is not available in the cited search results. The following are predicted chemical shifts and typical IR absorption bands based on the structure.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~ 7.4-7.5 (m, 2H, Ar-H ortho to S) ~ 7.0-7.1 (m, 2H, Ar-H meta to S) ~ 3.7 (s, 2H, -S-CH₂-C(O)-) ~ 2.3 (s, 3H, -C(O)-CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~ 205 (C=O) ~ 162 (d, JCF ≈ 245 Hz, C-F) ~ 134 (d, JCCF ≈ 8 Hz, C-S) ~ 130 (d, JCCCF ≈ 3 Hz, C-H ortho to S) ~ 116 (d, JCCF ≈ 22 Hz, C-H meta to S) ~ 45 (-S-CH₂-C(O)-) ~ 27 (-C(O)-CH₃) |

| FT-IR (neat) | ν (cm⁻¹): ~ 3050-3100 (Aromatic C-H stretch) ~ 2900-3000 (Aliphatic C-H stretch) ~ 1715 (Strong, C=O stretch) ~ 1590, 1490 (Aromatic C=C stretch) ~ 1220 (C-F stretch) ~ 830 (para-disubstituted C-H bend) |

| Mass Spec. (EI) | m/z: 184 (M⁺) 128 (M⁺ - C₃H₄O) 109 (C₆H₄F⁺) 43 (CH₃CO⁺) |

Conclusion

The formation of this compound is a straightforward and efficient process, primarily achieved through the S-alkylation of 4-fluorothiophenol with a halo-acetone. The reaction proceeds via a well-understood SN2 mechanism. This technical guide provides a foundational understanding of the synthesis, a representative experimental protocol, and key data for the characterization of the product. The information presented here should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and purity.

Preliminary Screening of (4-Fluorophenylthio)propan-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of novel (4-Fluorophenylthio)propan-2-one derivatives. This class of compounds holds potential for therapeutic applications, and this document outlines the foundational steps for their synthesis, characterization, and initial biological evaluation.

Introduction

This compound and its derivatives represent a scaffold of interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether and ketone moieties offer sites for diverse chemical modifications. This guide details the initial steps to explore the therapeutic potential of this compound class, focusing on their synthesis and preliminary biological screening. While specific data for this exact class of derivatives is not yet broadly published, this guide provides a framework based on established methodologies for similar thio-compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenone with a sulfur nucleophile. The general synthetic workflow is depicted below.

Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol describes a general method for the synthesis of a this compound derivative.

-

Reaction Setup: To a solution of a substituted α-haloketone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Nucleophilic Addition: Add 4-fluorothiophenol (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Preliminary Biological Screening

Based on the biological activities of structurally related thioether and ketone-containing compounds, preliminary screening of this compound derivatives could focus on their potential as enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, or as anticancer agents.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Several thio-derivatives have shown potent and selective COX-2 inhibitory activity.[1]

Experimental Protocol:

-

Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

-

Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

The logical flow of a COX inhibition assay is illustrated below.

Hypothetical Data Presentation:

| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| FPD-001 | H | 15.2 | 0.8 | 19.0 |

| FPD-002 | 4-CH3 | 12.5 | 0.5 | 25.0 |

| FPD-003 | 4-Cl | 18.9 | 1.2 | 15.8 |

| FPD-004 | 4-OCH3 | 25.1 | 2.5 | 10.0 |

| Celecoxib | - | 15.0 | 0.05 | 300.0 |

In Vitro Anticancer Activity Screening

Phenylacetamide derivatives, which share some structural similarities, have been investigated as potential anticancer agents.[2] A preliminary screening against a panel of cancer cell lines can provide initial insights into the potential of this compound derivatives in this therapeutic area.

Experimental Protocol (MTS Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Hypothetical Data Presentation:

| Compound ID | R-Group | PC3 IC50 (µM) | MCF-7 IC50 (µM) |

| FPD-001 | H | 65.4 | 82.1 |

| FPD-002 | 4-CH3 | 52.8 | 75.3 |

| FPD-003 | 4-Cl | 48.2 | 68.9 |

| FPD-004 | 4-OCH3 | 78.1 | 95.6 |

| Doxorubicin | - | 0.5 | 0.8 |

Signaling Pathway Considerations

For derivatives showing potent activity, further studies can elucidate the underlying mechanism of action. For instance, COX-2 inhibitors are known to modulate inflammatory pathways. A simplified representation of a relevant signaling pathway is provided below.

Conclusion

This technical guide provides a framework for the preliminary screening of this compound derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can systematically assess the therapeutic potential of this novel class of compounds. The presented methodologies and data visualization techniques are intended to facilitate a structured and efficient preliminary screening process, paving the way for further drug development efforts.

References

- 1. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-Fluorophenylthio)propan-2-one: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (4-Fluorophenylthio)propan-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This protocol details a straightforward and efficient method for the preparation of this key intermediate.

Reaction Scheme

The synthesis proceeds via an SN2 reaction mechanism where the thiolate anion, generated in situ from 4-fluorothiophenol, acts as a nucleophile and displaces the chloride from chloroacetone.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorothiophenol and chloroacetone.

Materials:

-

4-Fluorothiophenol

-

Chloroacetone

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH2Cl2)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone (10 mL/g of thiophenol).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

-

Addition of Electrophile: Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (Relative) |

| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 1.0 |

| Chloroacetone | C₃H₅ClO | 92.52 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |

| This compound | C₉H₉FOS | 184.23 | - |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | Reflux (~56°C) |

| Reaction Time | 4-6 hours |

| Solvent | Acetone |

| Base | Potassium Carbonate |

| Typical Yield | 85-95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Application Notes and Protocols: (4-Fluorophenylthio)propan-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenylthio)propan-2-one is a synthetic organic compound featuring a fluorinated phenyl ring linked to a propan-2-one moiety through a thioether bond. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the fluorophenylthio group and the α-ketone—are present in various biologically active compounds. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The thioether linkage is found in numerous pharmaceuticals, and the ketone group can act as a hydrogen bond acceptor or a reactive center for covalent inhibition of enzymes.

These application notes provide a detailed framework for the synthesis, potential applications, and biological evaluation of this compound, drawing upon methodologies and data from structurally related molecules. The provided protocols are intended to serve as a foundational resource for researchers interested in exploring the medicinal chemistry potential of this and similar compounds.

Potential Medicinal Chemistry Applications

Based on the known activities of structurally analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

-

Anticancer Agents: Compounds containing a fluorophenylthio moiety have demonstrated potential as anticancer agents. For instance, certain 1,3,4-thiadiazole derivatives bearing a fluorophenyl group have shown cytotoxic activity against breast cancer cell lines.[1] The propan-2-one moiety could also contribute to anticancer effects, as various ketone-containing compounds have been explored for their therapeutic potential.

-

Enzyme Inhibition: The α-ketone functionality in this compound makes it a potential inhibitor of various enzymes, particularly proteases. Ketones can act as "warheads" that form reversible or irreversible covalent bonds with active site residues, such as the cysteine in cysteine proteases (e.g., cathepsins) or the serine in serine proteases.

Synthesis Protocol

A plausible and common method for the synthesis of this compound is via the nucleophilic substitution of a haloketone with a thiophenol.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

4-Fluorothiophenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Biological Evaluation Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound, dissolved in DMSO to prepare a stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the growth medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation for Analogous Compounds:

| Compound | Cell Line | IC₅₀ (µM)[1] |

| Derivative A2 | MCF-7 | 52.35[1] |

| Derivative A3 | MCF-7 | 54.81[1] |

| Derivative B1 | MCF-7 | 53.9[1] |

| Derivative B3 | MCF-7 | 54.1[1] |

Cysteine Protease (Cathepsin) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a cysteine protease, such as Cathepsin L, using a fluorogenic substrate.

Materials:

-

Purified human Cathepsin L

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

This compound, dissolved in DMSO

-

A known cathepsin inhibitor as a positive control (e.g., E-64)

-

Black 96-well microplates

-

Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~460 nm)

Procedure:

-

Prepare a working solution of Cathepsin L in the assay buffer.

-

In the wells of a black 96-well plate, add the assay buffer.

-

Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the Cathepsin L working solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathway Context

The following diagram illustrates a simplified signaling pathway that could be targeted by a potential anticancer agent. If this compound were to inhibit a key protease involved in tumor progression or metastasis, it could disrupt such a pathway.

Caption: Hypothetical inhibition of a protease in a cancer pathway.

Disclaimer: The application notes and protocols provided are for research purposes only. The biological activities and specific experimental conditions for this compound have not been definitively established and should be determined empirically. All experiments should be conducted in a suitably equipped laboratory and in accordance with all applicable safety regulations.

References

Application Notes and Protocols for (4-Fluorophenylthio)propan-2-one in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals